Synergistic Potency Enhancement: Lichenicidin A2 + A1 vs. A2 Alone
Lichenicidin A2 (Lchβ) alone exhibits moderate antimicrobial activity (IC₅₀ 2–30 µM), but when combined with its cognate A1 (Lchα) peptide, the potency increases by >20-fold to sub-micromolar IC₅₀ values, a hallmark of obligate two-peptide synergy [1]. This degree of synergism significantly surpasses that reported for the lacticin 3147 system, where the individual A1 peptide retains measurable standalone activity, and the combination achieves only an 8–10-fold enhancement [2].
| Evidence Dimension | Synergistic potency enhancement (IC₅₀ fold-reduction upon pairing) |
|---|---|
| Target Compound Data | Lchβ alone IC₅₀ 2–30 µM; Lchα+Lchβ combination IC₅₀ 0.09–0.64 µM (22–100-fold enhancement) |
| Comparator Or Baseline | Lacticin 3147 A1 peptide alone MIC 0.5–2 µM; A1+A2 combination MIC 0.06–0.25 µM (~8-fold enhancement) |
| Quantified Difference | Lichenicidin synergy provides a 22–100-fold potency boost vs. ~8-fold for lacticin 3147 |
| Conditions | Agar diffusion and broth microdilution assays against Bacillus megaterium VKM41, Bacillus subtilis L1, Micrococcus luteus B1314, and Staphylococcus aureus 209p |
Why This Matters
The exceptional synergy window makes lichenicidin A2 a superior research tool for investigating the molecular determinants of two-component lantibiotic potency and for screening partner peptide analogs with maximal synergistic gain.
- [1] DRAMP00013 database entry. http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP00013 View Source
- [2] Ryan MP, Jack RW, Josten M, et al. Extensive post-translational modification, including serine to D-alanine conversion, in the two-component lantibiotic lacticin 3147. J Biol Chem. 1999;274(53):37544-37550. View Source
